N-(4-(3-nitrophenyl)thiazol-2-yl)-3-tosylpropanamide
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Overview
Description
N-(4-(3-nitrophenyl)thiazol-2-yl)-3-tosylpropanamide is a complex organic compound that features a thiazole ring, a nitrophenyl group, and a tosylpropanamide moiety
Mechanism of Action
Based on the structural features of the compound, it contains a thiazole ring, which is a common moiety in many biologically active compounds . Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, and antitumor activities . They can interact with various targets in the body, leading to different physiological effects .
It’s also worth noting that the compound contains a nitrophenyl group, which is a common feature in many synthetic compounds with biological activity . Nitrophenyl compounds have been reported to inhibit human monoamine oxidase (hMAO) A and B isoforms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-nitrophenyl)thiazol-2-yl)-3-tosylpropanamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 3-nitroaniline with 2-bromoacetyl bromide in the presence of a base such as triethylamine. This reaction forms 4-(3-nitrophenyl)thiazol-2-yl bromide.
Introduction of the Tosyl Group: The next step involves the reaction of 4-(3-nitrophenyl)thiazol-2-yl bromide with tosyl chloride in the presence of a base like pyridine to form 4-(3-nitrophenyl)thiazol-2-yl tosylate.
Formation of the Propanamide Moiety: Finally, the tosylate is reacted with 3-aminopropanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-nitrophenyl)thiazol-2-yl)-3-tosylpropanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The tosyl group can be substituted with other nucleophiles, such as amines or alcohols, under basic conditions.
Oxidation: The thiazole ring can be oxidized using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Reduction: Formation of N-(4-(3-aminophenyl)thiazol-2-yl)-3-tosylpropanamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized thiazole derivatives.
Scientific Research Applications
N-(4-(3-nitrophenyl)thiazol-2-yl)-3-tosylpropanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: It can be used as a probe to study various biological processes and pathways.
Comparison with Similar Compounds
Similar Compounds
4-(3-nitrophenyl)thiazol-2-ylhydrazone: This compound also features a thiazole ring and a nitrophenyl group but differs in its hydrazone moiety.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound has a similar thiazole ring but features a bromophenyl group and a chloroacetamide moiety.
Uniqueness
N-(4-(3-nitrophenyl)thiazol-2-yl)-3-tosylpropanamide is unique due to its combination of a nitrophenyl group, a thiazole ring, and a tosylpropanamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
3-(4-methylphenyl)sulfonyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S2/c1-13-5-7-16(8-6-13)29(26,27)10-9-18(23)21-19-20-17(12-28-19)14-3-2-4-15(11-14)22(24)25/h2-8,11-12H,9-10H2,1H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STHFEFDOSRSTRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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